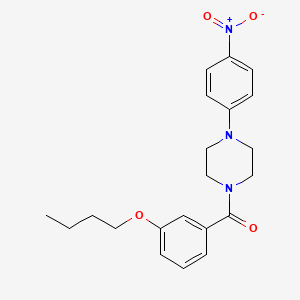
N-benzyl-N-ethyl-8-methoxy-4-methyl-2-quinolinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N-ethyl-8-methoxy-4-methyl-2-quinolinamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BE-2254 and is a member of the quinolinamine family. It is a yellow solid that is soluble in organic solvents and has a molecular weight of 329.43 g/mol.
Mécanisme D'action
The exact mechanism of action of BE-2254 is not fully understood. However, studies have suggested that it works by inhibiting the activity of various enzymes and proteins that are involved in cell growth and proliferation. It has also been found to induce oxidative stress in cancer cells, leading to their death.
Biochemical and Physiological Effects:
BE-2254 has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including topoisomerase II and DNA polymerase. It has also been found to induce DNA damage and oxidative stress in cancer cells. In addition, BE-2254 has been found to have anti-inflammatory properties and can inhibit the production of cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BE-2254 in lab experiments is its potent anti-cancer properties. It has been found to be effective against a wide range of cancer cell lines and can induce apoptosis in cancer cells. However, one of the limitations of using BE-2254 in lab experiments is its low solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for research on BE-2254. One area of research is to further understand the mechanism of action of BE-2254 and how it induces apoptosis in cancer cells. Another area of research is to optimize the synthesis method of BE-2254 to improve its yield and purity. Additionally, studies can be conducted to investigate the potential applications of BE-2254 in other fields, such as neurodegenerative diseases and infectious diseases.
Conclusion:
In conclusion, BE-2254 is a chemical compound with promising potential in scientific research. Its potent anti-cancer properties and ability to induce apoptosis in cancer cells make it a valuable tool in cancer research. Further research is needed to fully understand the mechanism of action of BE-2254 and its potential applications in other fields.
Méthodes De Synthèse
The synthesis of BE-2254 involves the reaction of 8-methoxy-4-methyl-2-quinolinamine with benzyl chloride and ethylamine in the presence of a catalyst. The reaction takes place under mild conditions and yields BE-2254 as the final product. This synthesis method has been optimized to produce high yields of BE-2254 with high purity.
Applications De Recherche Scientifique
BE-2254 has been extensively studied for its potential applications in various fields of science. One of the most promising applications of BE-2254 is in the field of cancer research. Studies have shown that BE-2254 has potent anti-cancer properties and can induce apoptosis in cancer cells. It has been found to be effective against a wide range of cancer cell lines, including breast, lung, and colon cancer.
Propriétés
IUPAC Name |
N-benzyl-N-ethyl-8-methoxy-4-methylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c1-4-22(14-16-9-6-5-7-10-16)19-13-15(2)17-11-8-12-18(23-3)20(17)21-19/h5-13H,4,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUAMBJPGQDIDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=NC3=C(C=CC=C3OC)C(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-ethyl-8-methoxy-4-methylquinolin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenyl benzenesulfonate](/img/structure/B4988883.png)


![3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]-N-(3,3,5,5-tetramethylcyclohexyl)propanamide](/img/structure/B4988904.png)
![N-butyl-N-methyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B4988911.png)
![4-{4-[(1R*,5S*)-6-azabicyclo[3.2.1]oct-6-ylcarbonyl]phenoxy}-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B4988918.png)
![N-(2-fluorophenyl)-2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4988923.png)
![N-{4-[(3-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide](/img/structure/B4988930.png)
![2-methyl-5-[4-(3-thienylmethyl)-1-piperazinyl]-3(2H)-pyridazinone](/img/structure/B4988933.png)
![N-isopropyl-3-methyl-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4988942.png)
![N-[(3-methyl-5-isoxazolyl)methyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4988947.png)
![4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 4-methylbenzenesulfonate](/img/structure/B4988957.png)
![2-methyl-N-{2-[3-(1H-pyrazol-3-yl)phenyl]-3-pyridinyl}propanamide](/img/structure/B4988972.png)
![1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(2-phenylethyl)piperazine](/img/structure/B4988981.png)